N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine
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Overview
Description
N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine can be achieved through a multi-step process involving the coupling of pyridin-2-ylmethylamine with 3-(trifluoromethyl)phenol, followed by further functionalization. One efficient method involves a palladium-catalyzed, water-promoted reaction under microwave irradiation . This method is advantageous due to its good substrate scope, excellent functional group compatibility, and high product yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of microwave-assisted reactions can be scaled up for industrial applications, providing a rapid and efficient method for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
- 3-(pyridin-2-yl)triimidazotriazine
Uniqueness
N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine stands out due to its unique combination of a pyridin-2-ylmethyl group and a trifluoromethylphenoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)15-6-3-8-17(11-15)26-18-14(5-4-10-25-18)12-23-13-16-7-1-2-9-24-16/h1-11,23H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQYRIMRVLQQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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